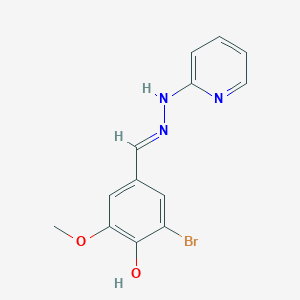
3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone (abbreviated as BHMBP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHMBP is a derivative of benzaldehyde and pyridinylhydrazone, which are both important organic compounds with various applications.
作用機序
The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways in cells.
Biochemical and Physiological Effects
3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
In vivo studies have shown that 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone can cross the blood-brain barrier and accumulate in the brain, indicating its potential as a therapeutic agent for neurodegenerative diseases. 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has also been shown to have low toxicity and is well-tolerated by animals.
実験室実験の利点と制限
The advantages of using 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone in lab experiments include its high yield of synthesis, low toxicity, and potential applications in various fields. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for the research on 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone. These include:
1. Investigating the mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone in more detail to understand its effects on cells and organisms.
2. Studying the potential applications of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
3. Investigating the potential use of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone as a selective herbicide for controlling weeds in crops.
4. Studying the potential use of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone as a chelating agent for heavy metal ions in wastewater treatment.
5. Investigating the potential use of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone as a corrosion inhibitor for metal surfaces.
In conclusion, 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone is a chemical compound that has potential applications in various fields such as medicine, agriculture, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone in these fields.
合成法
The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-pyridinylhydrazine in the presence of a catalyst. The reaction takes place under reflux in a suitable solvent such as ethanol or methanol. The product is obtained as a yellow solid with a high yield of up to 90%.
科学的研究の応用
3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
In agriculture, 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been shown to have herbicidal properties and can be used as a selective herbicide for controlling weeds in crops. It has also been investigated for its potential as a growth regulator for plants.
In environmental science, 3-bromo-4-hydroxy-5-methoxybenzaldehyde 2-pyridinylhydrazone has been studied for its potential as a chelating agent for heavy metal ions in wastewater treatment. It has also been investigated for its potential as a corrosion inhibitor for metal surfaces.
特性
IUPAC Name |
2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-11-7-9(6-10(14)13(11)18)8-16-17-12-4-2-3-5-15-12/h2-8,18H,1H3,(H,15,17)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKUEEHXLMBXFL-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=CC=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=CC=CC=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-6-methoxy-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B6055767.png)

![ethyl 3-(4-fluorobenzyl)-1-[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6055785.png)
![2-(3-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6055786.png)
![4-methoxy-N-({1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6055787.png)
![11,11-dimethyl-6-(methylthio)-3,4,11,12-tetrahydro-2H,9H-pyrano[4',3':4,5]thieno[3,2-e]pyrimido[1,2-c]pyrimidine hydrochloride](/img/structure/B6055800.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6055806.png)
methanone](/img/structure/B6055807.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055815.png)
![methyl 5-ethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055825.png)
![(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6055833.png)
![methyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6055834.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6055837.png)
![methyl 1-{3-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinecarboxylate](/img/structure/B6055857.png)